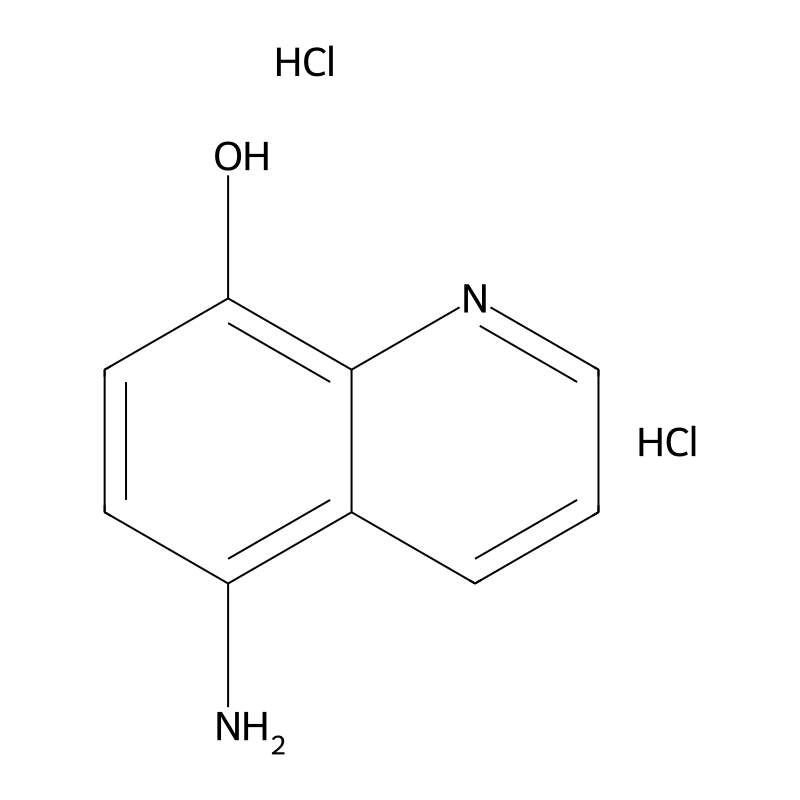

5-Amino-8-hydroxyquinoline dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Availability

Applications in Organic Synthesis

-Amino-8-hydroxyquinoline dihydrochloride has been used as a starting material for the synthesis of various organic compounds, including:

- 5-Acetamido-8-hydroxyquinoline hydrochloride: This compound has been studied for its potential antibacterial activity [].

- 5-(p-Tolylsulfonylimino)quinolin-8-one: This compound is an intermediate in the synthesis of other biologically active compounds [].

- 5,8-Quinolinesemiquinone: This free radical species has been studied for its potential applications in organic electronics [].

5-Amino-8-hydroxyquinoline dihydrochloride is a chemical compound with the molecular formula C₉H₈N₂O·2HCl and a molecular weight of 233.09 g/mol. It appears as an orange-yellow to dark brown powder or crystals. This compound is a derivative of 8-hydroxyquinoline, characterized by the presence of an amino group at the 5-position of the quinoline ring, which enhances its reactivity and biological activity. It is widely utilized in various fields, including medicinal chemistry and materials science, due to its unique properties and ability to form complexes with metal ions .

5-AHQ dihydrochloride itself doesn't have a reported biological function. It acts as a chemical reagent in organic synthesis.

- Chelation: The hydroxyl group at the 8-position and the amino group at the 5-position allow it to act as a bidentate ligand, forming stable complexes with metal ions such as copper(II), iron(III), and zinc(II) .

- Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution due to the electron-rich nature of the amino group, facilitating further derivatization .

- Oxidative Reactions: It can participate in oxidation reactions, especially in the presence of transition metals, leading to various oxidation products .

5-Amino-8-hydroxyquinoline dihydrochloride has demonstrated significant biological activities:

- Antimicrobial Properties: It has been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria .

- Anticancer Activity: Studies indicate that it exhibits cytotoxic effects against cancer cell lines, potentially more potent than some other quinoline derivatives . Its mechanism may involve the generation of reactive oxygen species in cancer cells, enhancing its therapeutic potential.

- Antiviral Effects: Some derivatives have shown antiviral activity, indicating a broad spectrum of biological applications .

The synthesis of 5-amino-8-hydroxyquinoline dihydrochloride can be achieved through several methods:

- Reduction of 5-Nitro-8-hydroxyquinoline: This method involves reducing the nitro group to an amino group using reducing agents such as iron and hydrochloric acid.

- Direct Amination: The compound can also be synthesized by direct amination of 8-hydroxyquinoline using ammonia or amine derivatives under suitable conditions.

- Multi-step Synthesis: Involves several reactions including halogenation followed by amination and hydrolysis to yield the desired product .

5-Amino-8-hydroxyquinoline dihydrochloride has several applications:

- Pharmaceuticals: Used in drug formulations for its antimicrobial and anticancer properties.

- Analytical Chemistry: Serves as a reagent for detecting metal ions due to its chelating ability.

- Material Science: Employed in the development of electrospun materials that can encapsulate metal ions for various applications .

Studies on interaction mechanisms reveal that 5-amino-8-hydroxyquinoline dihydrochloride forms stable complexes with various metal ions, which enhances its biological activity. For instance:

- Complexation with copper(II) ions has been shown to increase its cytotoxic effects against cancer cells by promoting oxidative stress .

- The interaction with iron(III) ions also plays a role in its antimicrobial activity, making it a candidate for further exploration in medicinal chemistry.

Several compounds share structural similarities with 5-amino-8-hydroxyquinoline dihydrochloride. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Hydroxyquinoline | Parent compound without amino group | Antimicrobial properties |

| Clioquinol (5-chloro-7-iodo-8-quinoline) | Halogenated derivative | Anticancer activity |

| Nitroxoline (5-amino-8-hydroxyquinoline) | Same amino and hydroxyl groups | Potent anticancer activity |

| 5-Amino-7-bromoquinolin-8-ol | Brominated derivative | Antimicrobial and anticancer properties |

Uniqueness

5-Amino-8-hydroxyquinoline dihydrochloride stands out due to its dual functional groups (amino and hydroxyl), which not only enhance its reactivity but also broaden its biological applications compared to other derivatives. Its ability to form stable complexes with metal ions further distinguishes it in both pharmaceutical and material science applications .

Catalytic Reduction of Nitro Precursors

Palladium-Catalyzed Hydrogenation of 5-Nitro-8-hydroxyquinoline

Palladium-catalyzed hydrogenation represents the most widely employed method for the synthesis of 5-amino-8-hydroxyquinoline dihydrochloride from its corresponding nitro precursor [1] [2]. The process involves the selective reduction of the nitro group at the 5-position of 8-hydroxyquinoline while preserving the quinoline ring system and hydroxyl functionality [2] [3].

The standard palladium-catalyzed procedure utilizes 5 percent palladium on carbon as the heterogeneous catalyst [2]. The reaction typically proceeds under mild conditions with palladium loadings ranging from 25 grams of catalyst per mole of substrate [2]. Research has demonstrated that palladium-carbon catalysts exhibit superior selectivity compared to other metal catalysts for this transformation [4].

Experimental investigations have revealed optimal reaction parameters for the palladium-catalyzed hydrogenation [2]. The process requires heating the reaction mixture to 70 degrees Celsius, followed by the addition of hydrazine hydrate aqueous solution with a mass concentration of 80 percent [2]. The hydrazine hydrate serves as both hydrogen donor and reducing agent, with the optimal ratio of hydrazine hydrate to 5-nitro-8-hydroxyquinoline being 1:1.8 on a molar basis [2].

The reaction proceeds through reflux conditions at temperatures between 80-85 degrees Celsius for durations ranging from 3-5 hours [2]. Upon completion, hot filtration removes the catalyst, and subsequent cooling allows precipitation of the desired 5-amino-8-hydroxyquinoline product [2]. Yields consistently range from 58.0 to 70.0 percent depending on specific reaction conditions and hydrazine ratios [2].

Alternative palladium-based methodologies have been explored for quinoline reductions [3] [5]. Cobalt-catalyzed systems using cobalt acetate tetrahydrate with zinc powder have shown promise for quinoline hydrogenation, achieving conversions under 30 bar hydrogen pressure at temperatures of 70-150 degrees Celsius [3] [5]. These systems demonstrate selectivity toward tetrahydroquinoline formation with yields reaching 97 percent under optimized conditions [3].

Table 1: Palladium-Catalyzed Reduction Conditions and Yields

| Catalyst Loading (g/mol) | Hydrazine Ratio | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 25 | 1:1.8 | 80-85 | 4 | 58.0 |

| 25 | 1:1.5 | 80-85 | 3 | 62.8 |

| 25 | 1:2.0 | 80-85 | 5 | 70.0 |

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in the efficiency of palladium-catalyzed nitro reductions [2] [5]. Isopropanol has emerged as the preferred solvent system for 5-nitro-8-hydroxyquinoline reduction, providing optimal solubility for both starting material and product while maintaining catalyst stability [2].

Water-based solvent systems have demonstrated particular effectiveness for quinoline hydrogenation reactions [3] [5]. Research has shown that the presence of water is indispensable for cobalt particles to develop catalytic activity in quinoline reductions [3]. Neither polar protic solvents such as short-chain alcohols and acetonitrile nor nonpolar toluene enable product formation in the absence of water [3].

Optimization studies have revealed that reaction concentration significantly impacts yield outcomes [2]. Higher substrate concentrations can be employed without yield reduction, as demonstrated by successful scale-up experiments using 500 milligrams of starting material in the same solvent volume [6]. This concentration flexibility allows for more efficient large-scale synthesis applications [6].

Temperature optimization has identified narrow operational windows for maximum efficiency [3] [5]. Optimal temperatures for quinoline reductions typically range from 60-70 degrees Celsius, with further temperature reduction to 40 degrees Celsius or room temperature causing steep declines in catalytic activity [3]. Conversely, temperatures exceeding 150 degrees Celsius result in substrate decomposition and reduced yields [3].

Table 2: Solvent System Performance in Quinoline Reductions

| Solvent | Temperature (°C) | Conversion (%) | Selectivity | Notes |

|---|---|---|---|---|

| Isopropanol | 70-85 | 70 | High | Preferred for 5-nitro reduction |

| Water | 70 | 97 | High | Essential for Co-catalyzed systems |

| Acetonitrile | 70 | 0 | N/A | No activity observed |

| Toluene | 70 | 0 | N/A | No activity observed |

Alternative Synthetic Routes

Diazotization-Coupling Approaches

Diazotization-coupling methodologies provide alternative pathways for quinoline synthesis through cascade annulation processes [7] [8]. These approaches utilize readily available aryl diazonium salts as key intermediates in three-component reactions with nitriles and alkynes [7]. The methodology enables catalyst-free and additive-free synthesis of multiply substituted quinolines with yields reaching 83 percent [7].

The diazotization approach proceeds through initial formation of aryl diazonium salts from corresponding anilines using sodium nitrite and hydrochloric acid [9]. The process requires careful temperature control, typically maintaining reaction conditions between 0-4 degrees Celsius for one hour during diazotization [9]. Following diazonium salt formation, coupling with appropriate quinoline precursors occurs under inert atmosphere conditions [9].

Research has demonstrated that various aryl diazonium salts, nitriles, and alkynes can participate in cascade annulation transformations [7]. The reaction mechanism involves initial coupling of the diazonium salt with the alkyne component, followed by cyclization with the nitrile to form the quinoline ring system [7]. This approach offers significant advantages in terms of structural diversity and functional group tolerance [7].

Alternative diazotization procedures employ sodium dithionite as the reducing agent in combination with sulfuric acid and sodium hydroxide under inert atmosphere conditions [9]. These conditions provide improved yields for specific quinoline derivatives while maintaining compatibility with sensitive functional groups [9].

Microwave-Assisted Synthesis

Microwave-assisted methodologies have revolutionized quinoline synthesis by dramatically reducing reaction times while improving yields [6] [10]. The Friedländer quinoline synthesis has been particularly amenable to microwave enhancement, with reactions completing in as little as 5 minutes under optimized conditions [6].

Optimal microwave conditions employ neat glacial acetic acid as both solvent and acid catalyst [6]. This approach eliminates the need for additional catalysts while providing excellent yields of quinoline products [6]. Temperature optimization studies have identified 160 degrees Celsius as the optimal microwave heating temperature, with reaction times of 5-10 minutes producing yields of 94 percent [6].

Table 3: Microwave-Assisted Synthesis Optimization

| Temperature (°C) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|

| 140 | 20 | Dichloroethane | 70 |

| 160 | 5 | Acetic acid | 94 |

| 160 | 10 | Acetic acid | 94 |

| 180 | 20 | Toluene | 78 |

Microwave-assisted procedures demonstrate remarkable scalability, with larger scale reactions using 2.5 millimoles of starting material achieving 95 percent yields [6]. The methodology shows broad substrate scope, successfully converting various ketones and aldehydes to corresponding quinoline derivatives [6]. Notably, the reaction proceeds efficiently even at room temperature when microwave technology is unavailable, albeit requiring extended reaction times of 24 hours [6].

Solvent optimization for microwave-assisted synthesis has revealed that acetic acid provides superior results compared to organic solvents [6]. The use of acetic acid as both solvent and catalyst represents a greener alternative to traditional mineral acid catalysts while maintaining excellent reaction efficiency [6]. This methodology accommodates diverse ketone substrates including cyclic and acyclic variants with consistent high yields [6].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant